![molecular formula C28H22N2O4 B11956900 Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound with the molecular formula C28H22N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate, often involves multi-step reactions. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by tungsten under photochemical conditions . This reaction typically involves the use of dihydroisoquinoline ester and maleic anhydride or an acrylate as starting materials .
Industrial Production Methods
This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antitumor and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like topoisomerase I, which is crucial for DNA replication and cell division . This inhibition can lead to the stabilization of the enzyme-DNA complex, preventing the replication of cancer cells .
Comparison with Similar Compounds
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives. Similar compounds include:
Pyrrolo[2,1-a]isoquinoline: Known for its diverse biological activities.
Dihydroisoquinoline derivatives: Used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H22N2O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 3-[(4-phenoxyphenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C28H22N2O4/c1-2-33-28(32)24-18-25(30-17-16-19-8-6-7-11-23(19)26(24)30)27(31)29-20-12-14-22(15-13-20)34-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,29,31) |
InChI Key |
IDXLXCYZSUZUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



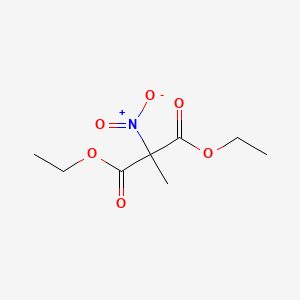

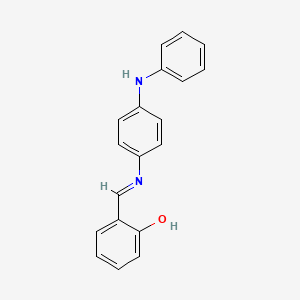


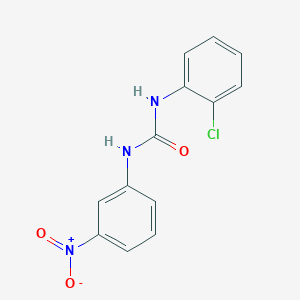

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)
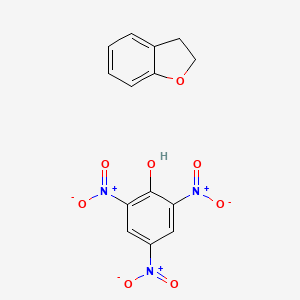
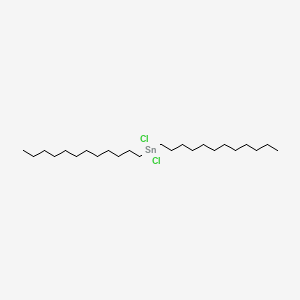


![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
